molecular formula C11H9ClN2O B15342941 8-Chloro-6-methylquinoline-3-carboxamide

8-Chloro-6-methylquinoline-3-carboxamide

Cat. No.: B15342941
M. Wt: 220.65 g/mol
InChI Key: WHCVFDFZNQNWQB-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinoline-3-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline-3-carboxamide typically involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate amines. One common method includes the use of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The process typically includes multiple steps of synthesis, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-methylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with modified biological activities .

Scientific Research Applications

8-Chloro-6-methylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-6-methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorine atom and a carboxamide group on the quinoline ring makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

8-chloro-6-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H9ClN2O/c1-6-2-7-4-8(11(13)15)5-14-10(7)9(12)3-6/h2-5H,1H3,(H2,13,15)

InChI Key

WHCVFDFZNQNWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)N

Origin of Product

United States

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